molecular formula C15H20N2O3S B5219355 N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B5219355
M. Wt: 308.4 g/mol
InChI Key: GMKDELJLYVOQBH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit cysteine proteases, which are enzymes that play a crucial role in various physiological processes. N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells. It has also been used in the development of new drugs for treating diseases such as malaria and Chagas disease.

Mechanism of Action

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide works by irreversibly binding to cysteine proteases, which are enzymes that play a crucial role in various physiological processes. This binding prevents the proteases from functioning properly, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cysteine proteases, the induction of apoptosis in cancer cells, and the inhibition of the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, including the development of new drugs for treating diseases such as cancer and malaria, the identification of new targets for N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide inhibition, and the development of new methods for synthesizing N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, as well as its potential applications in various research fields.

Synthesis Methods

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of tert-butylthiol with 4-nitrophenylacrylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-N-(2-tert-butylsulfanylethyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)21-11-10-16-14(18)9-6-12-4-7-13(8-5-12)17(19)20/h4-9H,10-11H2,1-3H3,(H,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKDELJLYVOQBH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide

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